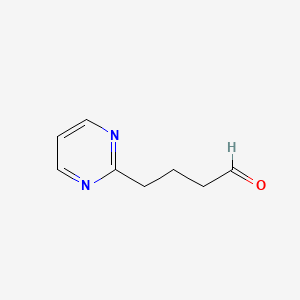
4-(Pyrimidin-2-yl)butanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyrimidin-2-yl)butanal is an organic compound that features a pyrimidine ring attached to a butanal group. Pyrimidine is an important electron-rich aromatic heterocycle, and as a building block of DNA and RNA, it is a critical endogenous component of the human body
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-2-yl)butanal can be achieved through several synthetic routes. One common method involves the reaction of pyrimidine-2-carbaldehyde with butanal in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and a catalyst like piperidine or pyrrolidine . The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
4-(Pyrimidin-2-yl)butanal undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: 4-(Pyrimidin-2-yl)butanoic acid.
Reduction: 4-(Pyrimidin-2-yl)butanol.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
科学的研究の応用
4-(Pyrimidin-2-yl)butanal has several scientific research applications:
作用機序
The mechanism of action of 4-(Pyrimidin-2-yl)butanal involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives are known to inhibit certain enzymes and receptors, leading to various biological effects . The compound may exert its effects by binding to active sites of enzymes or receptors, thereby modulating their activity and influencing cellular processes .
類似化合物との比較
Similar Compounds
4-(Pyridin-2-yl)butanal: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(Pyridin-2-yl)pyrimidine: Contains both pyridine and pyrimidine rings, exhibiting diverse biological activities.
Uniqueness
4-(Pyrimidin-2-yl)butanal is unique due to its specific combination of a pyrimidine ring and a butanal group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
260441-10-9 |
|---|---|
分子式 |
C8H10N2O |
分子量 |
150.18 g/mol |
IUPAC名 |
4-pyrimidin-2-ylbutanal |
InChI |
InChI=1S/C8H10N2O/c11-7-2-1-4-8-9-5-3-6-10-8/h3,5-7H,1-2,4H2 |
InChIキー |
SSTUITSVIFKUBE-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1)CCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















